5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole" is a derivative of the oxadiazole class, which is known for its pharmacological significance. Oxadiazoles, particularly the 1,2,4- and 1,3,4-oxadiazole derivatives, have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, and antioxidant properties . These compounds are characterized by a heterocyclic ring containing oxygen and nitrogen atoms, which is crucial for their biological activity.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves multistep reactions starting from appropriate precursors. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved by starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole core, and finally treating with hydrazine hydrate to afford the final product . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies involving cyclization and subsequent functionalization are likely employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4- or 1,3,4-oxadiazole ring. This core structure is often substituted with various functional groups that can significantly influence the compound's pharmacological profile. For example, the presence of a 3-fluoro-4-methoxyphenyl moiety has been associated with potent anti-inflammatory and analgesic activities . The molecular structure is typically confirmed using spectroscopic methods, which provide information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the synthesis of new derivatives can involve reactions such as cyclization, condensation with aldehydes to form Schiff bases, or alkylation to introduce additional functional groups . These reactions are crucial for the development of new compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, stability, and lipophilicity, are important for their development as drug candidates. For example, the modification of the methoxy group in a 5-lipoxygenase inhibitor led to a compound with improved bioavailability and toxicological profile . In silico ADME (absorption, distribution, metabolism, and excretion) properties analysis of synthesized compounds can predict their potential as oral drug candidates, which is essential for their further development .

Scientific Research Applications

Versatile Biological Activities

5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole derivatives showcase a wide array of biological activities. Coumarin and oxadiazole derivatives, sharing a structural relationship with the chemical , are recognized for their pharmacological versatility. They exhibit anti-diabetic, anti-viral, anti-microbial, anti-cancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The pharmacological profile is heavily influenced by the pattern of substitution on the compounds (Jalhan et al., 2017).

Therapeutic Applications

The unique structural features of the 1,3,4-oxadiazole ring, present in the compound, allow for effective interaction with various enzymes and receptors in biological systems. This interaction results in a wide range of therapeutic applications. Derivatives of 1,3,4-oxadiazole have been extensively used for treating various ailments, highlighting their significant contribution to medicinal chemistry. They have shown promising results in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral treatments (Verma et al., 2019).

Contributions to Heterocyclic Compound Synthesis

The compound's structural analogs, like 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, are employed in synthesizing a variety of heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The synthetic potential of these derivatives indicates their critical role in the development of complex heterocyclic compounds with diverse applications (Petrov & Androsov, 2013).

Potential in Psychological Disorder Treatment

The various isomeric forms of oxadiazole, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have demonstrated considerable potential in treating psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The ongoing challenge of developing new molecules with superior efficacy and minimal side effects in the mental health domain underscores the relevance of compounds like this compound (Saxena et al., 2022).

properties

IUPAC Name |

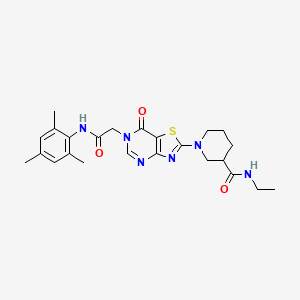

N-ethyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O3S/c1-5-25-22(32)17-7-6-8-29(11-17)24-28-21-20(34-24)23(33)30(13-26-21)12-18(31)27-19-15(3)9-14(2)10-16(19)4/h9-10,13,17H,5-8,11-12H2,1-4H3,(H,25,32)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQTWKJJDMBPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)